5-Bromoindole-3-carboxaldehyde

Catalog No.
S662077
CAS No.
877-03-2
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoindole-3-carboxaldehyde

CAS Number

877-03-2

Product Name

5-Bromoindole-3-carboxaldehyde

IUPAC Name

5-bromo-1H-indole-3-carbaldehyde

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H

InChI Key

PEENKJZANBYXNB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=O

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=O

The exact mass of the compound 5-Bromo-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66831. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromoindole-3-carboxaldehyde (CAS 877-03-2) is a bifunctional heterocyclic building block characterized by an electrophilic C3-formyl group and a C5-bromo substituent. In industrial and advanced laboratory settings, it is primarily procured as a dual-handle scaffold that enables orthogonal functionalization. The C3 position readily undergoes Knoevenagel condensations, reductive aminations, and Wittig reactions, while the C5-bromine serves as a highly reliable leaving group for palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, and Buchwald-Hartwig). This precise combination of reactive sites makes it an indispensable precursor for the modular assembly of complex active pharmaceutical ingredients (APIs), fluorescent chemosensors, and donor-acceptor (A-π-D-A) organic dyes for optoelectronics [1].

Substituting 5-bromoindole-3-carboxaldehyde with closely related analogs introduces severe process inefficiencies. Using unsubstituted indole-3-carboxaldehyde requires downstream halogenation to enable C5 cross-coupling, a process that typically generates a difficult-to-separate mixture of 5-bromo and 6-bromo isomers, drastically reducing overall yield and purity[1]. Conversely, substituting with 5-chloroindole-3-carboxaldehyde results in sluggish oxidative addition during palladium-catalyzed cross-couplings, often necessitating expensive, specialized phosphine ligands and higher thermal budgets to force the reaction. While 5-iodoindole-3-carboxaldehyde offers higher reactivity, it suffers from poor shelf stability, light sensitivity, and a high risk of proto-dehalogenation during multi-step syntheses, making the 5-bromo variant a highly effective balance of reactivity and process stability for scale-up [2].

Cross-Coupling Efficiency vs. 5-Chloro Analogs

In standard palladium-catalyzed cross-coupling protocols (e.g., Suzuki couplings to form biaryl systems), the C5-bromo substituent demonstrates more favorable oxidative addition kinetics compared to its chlorinated counterpart. Reactions utilizing 5-bromoindole-3-carboxaldehyde routinely achieve 71–95% yields under mild conditions using standard catalysts like Pd(dppf)Cl2 or Pd(PPh3)4 [1]. In contrast, the stronger C-Cl bond in 5-chloroindole-3-carboxaldehyde often limits yields to <50% under identical conditions, requiring the procurement of costly bulky ligands (e.g., Buchwald dialkylbiarylphosphines) and elevated temperatures to achieve comparable conversion [2].

Evidence DimensionSuzuki coupling yield under standard mild Pd(0) conditions
Target Compound Data71–95% yield with standard Pd catalysts
Comparator Or Baseline<50% yield for 5-chloroindole-3-carboxaldehyde without specialized ligands
Quantified Difference>20-45% absolute yield increase and elimination of specialized ligand costs
ConditionsPd(dppf)Cl2 or Pd(PPh3)4, mild base, standard aqueous/organic solvent mixtures

Procuring the 5-bromo derivative lowers catalyst costs, reduces thermal energy requirements, and ensures higher throughput in biaryl API synthesis.

Isomeric Purity and Step-Economy vs. Unsubstituted Indole-3-carboxaldehyde

Attempting to build C5-functionalized derivatives starting from unsubstituted indole-3-carboxaldehyde requires a direct bromination step. However, electrophilic bromination of the unsubstituted precursor typically yields an inseparable mixture of 5-bromoindole-3-carboxaldehyde and 6-bromoindole-3-carboxaldehyde (often in ratios around 3:1 to 4:1 depending on conditions), requiring extensive chromatographic purification or repeated recrystallizations [1]. Procuring isomerically pure 5-bromoindole-3-carboxaldehyde bypasses this unselective step, instantly providing a >98% pure C5-reactive scaffold, thereby saving at least one synthetic step and preventing a 25-40% material loss due to isomer generation [2].

Evidence DimensionYield of isomerically pure C5-halogenated intermediate
Target Compound Data100% (Directly procured as >98% pure starting material)
Comparator Or Baseline~60-75% yield (Unsubstituted baseline subjected to direct bromination, losing mass to 6-bromo isomer)
Quantified DifferenceElimination of 25-40% material loss and removal of complex separation steps
ConditionsElectrophilic bromination of indole-3-carboxaldehyde in acetic acid

Starting with the pre-functionalized 5-bromo compound is critical for process chemistry, avoiding costly and time-consuming chromatographic separations of regioisomers.

Orthogonal Reactivity and Process Stability vs. 5-Iodo Analogs

The synthesis of complex A-π-D-A organic dyes and fluorescent probes requires sequential orthogonal reactions: typically a Suzuki coupling at C5 and a Knoevenagel condensation at C3. 5-Bromoindole-3-carboxaldehyde maintains excellent structural integrity during basic Knoevenagel conditions (e.g., piperidine/cyanoacetic acid), allowing for high-yield (73–81%) downstream condensations without competitive degradation [1]. While 5-iodo analogs offer faster cross-coupling, they are highly susceptible to proto-dehalogenation and light-induced degradation during these multi-step basic or reductive sequences, leading to unpredictable impurity profiles and lower overall batch yields in scale-up environments[2].

Evidence DimensionScaffold stability during sequential C3-basic condensations
Target Compound DataHigh stability, supporting 73–81% yields in sequential multi-step elaborations
Comparator Or Baseline5-Iodo analogs exhibit competitive dehalogenation and light degradation
Quantified DifferencePredictable impurity profile and higher overall multi-step yield
ConditionsSequential Pd-catalyzed coupling followed by basic Knoevenagel condensation

The 5-bromo variant provides the necessary reactivity for cross-coupling while remaining stable enough to survive sequential C3 functionalizations without degrading.

Synthesis of A-π-D-A Organic Dyes for Dye-Sensitized Solar Cells (DSSCs)

The compound is a highly utilized building block for indole-based donor-pi-acceptor dyes. The C5-bromo group enables efficient Suzuki coupling with thiophene or other pi-bridges, while the C3-aldehyde is subsequently condensed with cyanoacetic acid (acceptor) via Knoevenagel reaction, streamlining the production of high-efficiency photovoltaic materials[1].

Development of Turn-On Fluorescent Chemosensors

5-Bromoindole-3-carboxaldehyde is utilized to synthesize highly selective fluorescent probes and functionalized porous silica microspheres for detecting heavy metals like Hg2+ and Pb2+. The aldehyde group allows for facile grafting onto amine-functionalized surfaces or condensation with recognition moieties, while the bromo group can be used to tune the electronic properties of the fluorophore [2].

Modular Assembly of Indolobenzazepine and DHFR Inhibitor APIs

In pharmaceutical process chemistry, the compound serves as a critical starting material for synthesizing indolobenzazepine-derived tubulin inhibitors and dihydrofolate reductase (DHFR) inhibitors. Its orthogonal reactivity allows chemists to rapidly generate diverse biaryl libraries at the C5 position while independently elaborating the C3 position into complex heterocyclic rings [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

877-03-2

Wikipedia

5-Bromoindole-3-carboxaldehyde

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